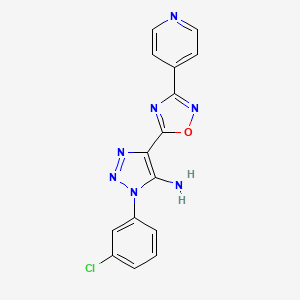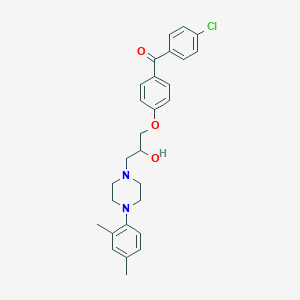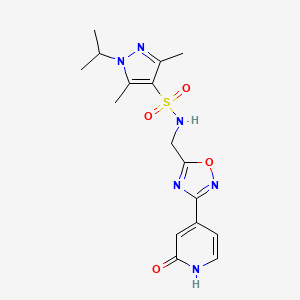
1-isopropyl-3,5-dimethyl-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-isopropyl-3,5-dimethyl-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C16H20N6O4S and its molecular weight is 392.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
The synthesis and evaluation of substituted 1,3,4-oxadiazolyl tetrahydropyridines have shown promise in anticancer applications. These compounds, which include functionalities related to the chemical structure of interest, have been investigated for their potential against various cancer cell lines, demonstrating moderate cytotoxicity. This highlights the compound's relevance in the design of new anticancer agents (Redda & Gangapuram, 2007).
Enzyme Inhibition
Sulfonamide derivatives, including those structurally related to the compound , have been studied for their inhibitory effects on enzymes such as carbonic anhydrase and acetylcholinesterase. These inhibitors have shown significant potency, opening avenues for the development of treatments for conditions associated with these enzymes, including glaucoma, epilepsy, and Alzheimer's disease (Ozmen Ozgun et al., 2019).
Material Science
In the field of material science, novel polyimides containing 1,3,4-oxadiazole and pyridine moieties based on aromatic diamines have been synthesized. These materials demonstrate significant thermal stability and have been explored for their potential in removing heavy metal ions from aqueous solutions, showcasing the versatility of related chemical structures in environmental applications (Mansoori & Ghanbari, 2015).
Antibacterial Agents
The development of new heterocyclic compounds containing a sulfonamido moiety, structurally akin to the compound , has also shown promise as antibacterial agents. These compounds have been synthesized and tested for their activity against various bacterial strains, contributing to the ongoing search for new antibiotics in the face of rising antibiotic resistance (Azab, Youssef, & El-Bordany, 2013).
Anti-inflammatory and Analgesic Activities
Moreover, the synthesis of novel pyrazolone derivatives has been explored for their potential in anti-inflammatory and analgesic applications. These studies highlight the compound's relevance in developing new therapeutic agents for managing pain and inflammation, further underlining the broad applicability of this chemical structure in pharmaceutical research (Eweas et al., 2015).
properties
IUPAC Name |
3,5-dimethyl-N-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-propan-2-ylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O4S/c1-9(2)22-11(4)15(10(3)20-22)27(24,25)18-8-14-19-16(21-26-14)12-5-6-17-13(23)7-12/h5-7,9,18H,8H2,1-4H3,(H,17,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHDIGZQXIIBES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)S(=O)(=O)NCC2=NC(=NO2)C3=CC(=O)NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



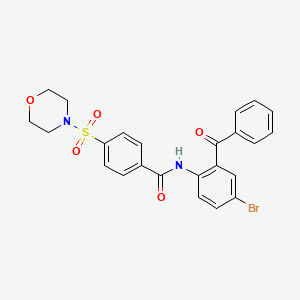


![4-(4-Chlorophenoxy)pyrrolo[1,2-a]quinoxaline](/img/structure/B2366860.png)
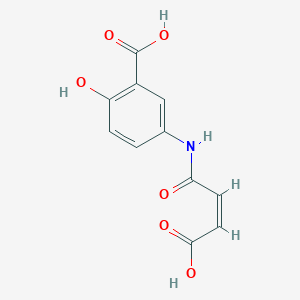
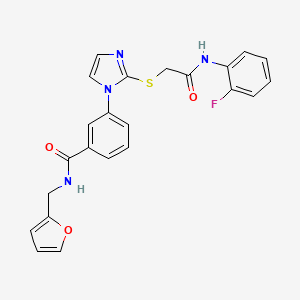


acetyl]-1H-indol-1-yl}-N,N-diethylacetamide](/img/structure/B2366866.png)

